

SU6656: A Technical Guide for Cellular Signal Transduction Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SU6656

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **SU6656**, a selective Src family kinase inhibitor. It is designed to serve as a core resource for researchers and professionals in drug development and cellular biology, offering detailed information on its mechanism of action, quantitative efficacy, and practical experimental applications.

Introduction

SU6656 is a potent, cell-permeable, and ATP-competitive inhibitor of the Src family of non-receptor tyrosine kinases (SFKs).[1][2] Developed in 2000 by SUGEN Inc., it was identified for its ability to reverse the effects of an activated Src mutant on the actin cytoskeleton.[3] **SU6656** has become a valuable research tool for dissecting the roles of SFKs in various cellular signal transduction pathways.[3][4] Unlike broader-spectrum kinase inhibitors, **SU6656** exhibits significant selectivity for Src family members over other kinases, such as the platelet-derived growth factor (PDGF) receptor, making it a useful instrument for probing specific signaling cascades.[3][4][5]

This guide summarizes the key quantitative data, details established experimental protocols, and visualizes the complex signaling networks affected by this inhibitor.

Mechanism of Action

SU6656 functions as a reversible, ATP-competitive inhibitor, targeting the catalytic domain of Src family kinases.[1][2] Its primary targets include Src, Yes, Lyn, and Fyn.[1][6] By blocking the ATP-binding pocket, **SU6656** prevents the transfer of phosphate groups to tyrosine residues on substrate proteins, thereby inhibiting the downstream signaling cascades that regulate cellular processes such as proliferation, migration, and survival.[5][7]

While highly selective for SFKs, subsequent studies have identified other potential off-target kinases, including AMPK and Aurora kinases B and C, although these are typically inhibited at higher concentrations.[3][8] This relative selectivity is crucial for its utility in distinguishing Src-dependent pathways from those mediated by other kinase families.[4][5]

Quantitative Data

The inhibitory activity of **SU6656** has been quantified against various kinases and in cellular assays. The following tables summarize these findings from multiple sources, which may account for variations in reported values.

Table 1: In Vitro Kinase Inhibition (IC50)

Target Kinase	IC50 Value (nM)	IC50 Value (μM)	Source(s)
Src Family Kinases			
Yes	0.02 - 20	[6][8][9][10]	[5][8][10]
Lyn	0.13 - 130	[6][8][9][10]	
Fyn	0.17 - 170	[6][8][9][10]	
Src	0.28 - 280	[6][8][9][10]	
Lck	6.88	6.88 - 16.23	
Other Kinases			
AMPK (α2 domain)	0.22	[8][10]	
FGFR1	3.59	[5]	
Met	3.6	[5]	
Abl	1.74	[5]	
Csk	7.63	[5]	
Frk	7.58	[5]	
PDGFRβ	>10	[1][5]	
IGF1R	>20	[5]	
Cdk2	>10	[5]	

Table 2: Cellular Assay Inhibition

Assay	Cell Line	IC50 Value (μM)	Source(s)
PDGF-Stimulated S-Phase Induction	NIH 3T3	0.3 - 0.4	[5] [6]
Inhibition of human recombinant His-tagged RET	Sf9 insect cells	0.77	[6]

Signaling Pathways Modulated by SU6656

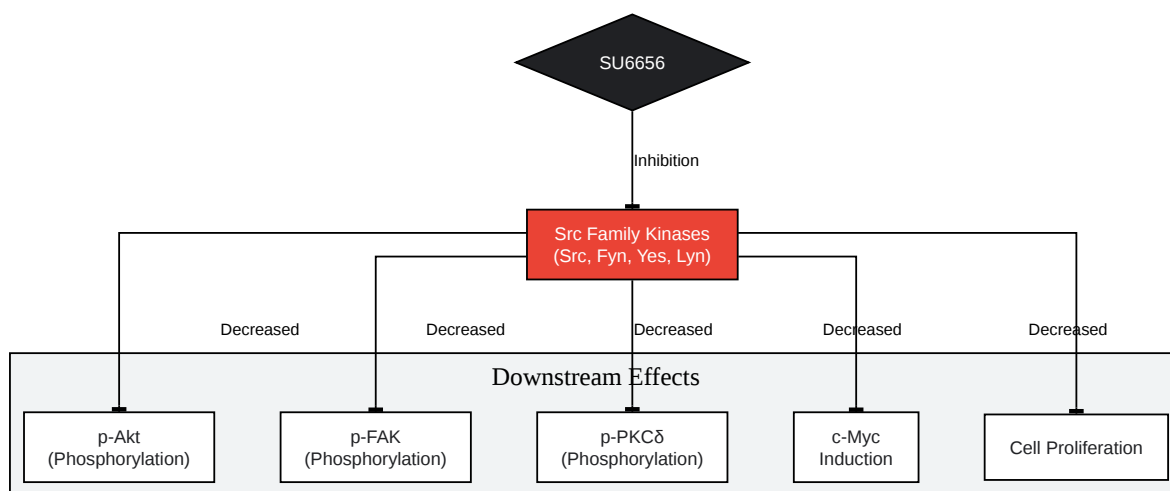
SU6656 is instrumental in elucidating the role of SFKs in growth factor-mediated signaling. A primary example is its use in the context of Platelet-Derived Growth Factor (PDGF) receptor signaling.

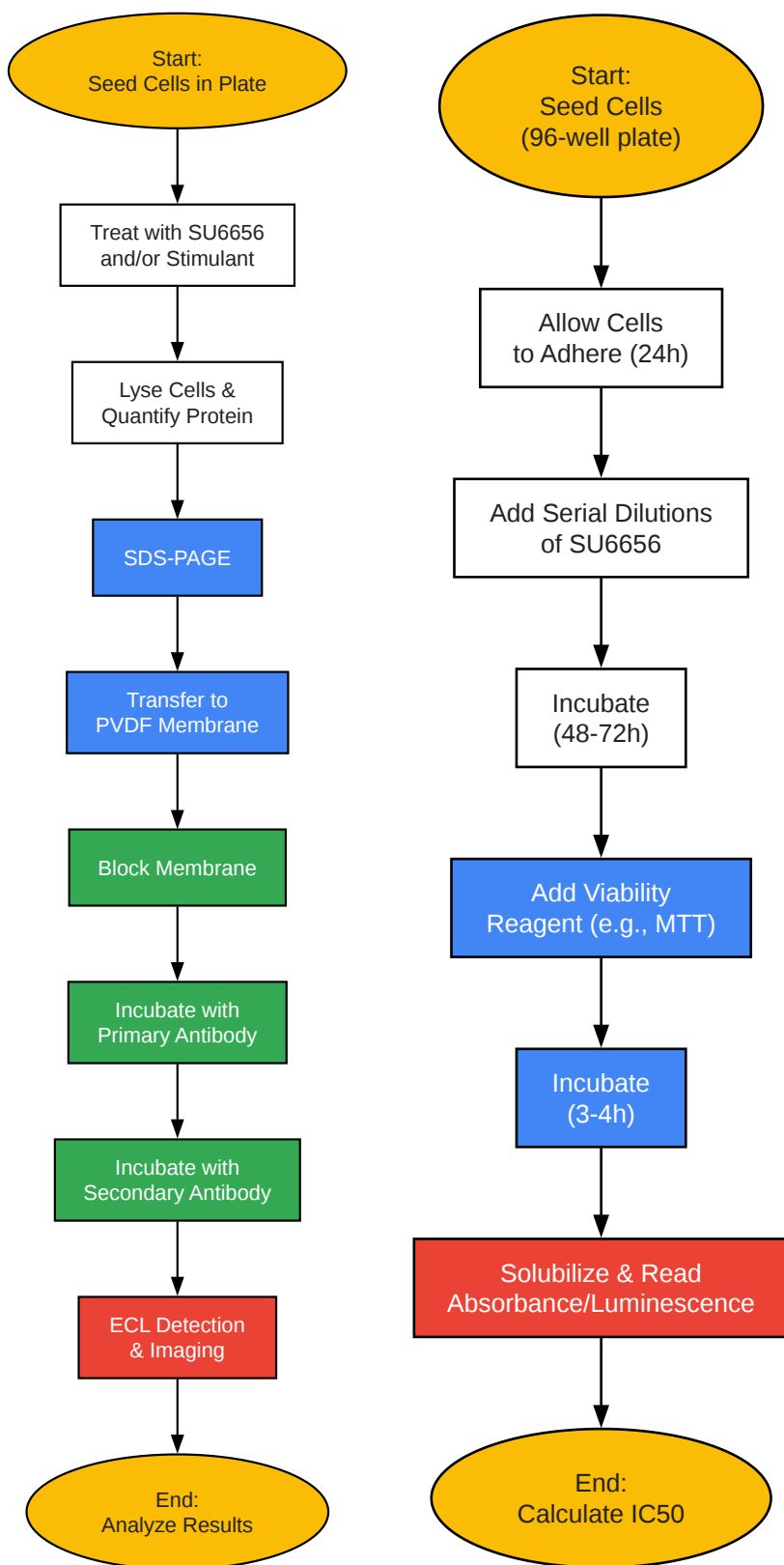
Upon PDGF binding, its receptor dimerizes and autophosphorylates, creating docking sites for various signaling proteins. While **SU6656** does not inhibit the PDGF receptor's kinase activity directly, it effectively blocks the activation of downstream pathways specifically mediated by Src family kinases.[\[4\]](#)[\[5\]](#)

Key downstream effects of SFK inhibition by **SU6656** include:

- **Inhibition of Substrate Phosphorylation:** **SU6656** prevents the phosphorylation of key Src substrates such as c-Cbl and Protein Kinase C delta (PKC δ).[\[4\]](#)[\[5\]](#)
- **Suppression of Mitogenic Pathways:** The inhibitor blocks PDGF-stimulated c-Myc induction and DNA synthesis, crucial steps for cell proliferation.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- **PI3K/Akt/mTOR Pathway Attenuation:** SFK activity is linked to the PI3K/Akt pathway. **SU6656** has been shown to decrease the phosphorylation and activity of Akt and downstream components of the mTORC1 signaling complex, such as S6K1 and 4E-BP1.[\[11\]](#)[\[12\]](#)[\[13\]](#) This action is notable because, unlike rapamycin, **SU6656**-mediated mTORC1 inhibition does not typically induce the compensatory activation of Akt.[\[11\]](#)

PDGF Receptor signaling and the specific inhibitory action of **SU6656**.





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